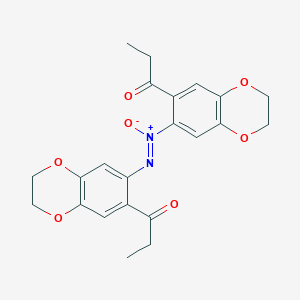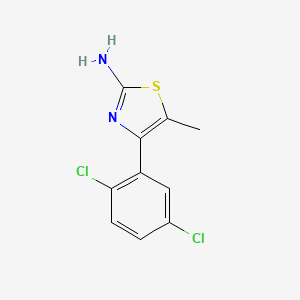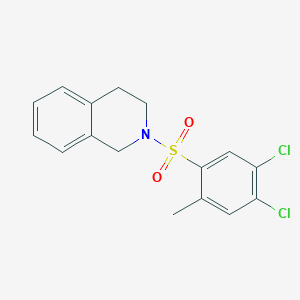![molecular formula C17H15FN8S B11477695 1-({5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11477695.png)
1-({5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Méthodes De Préparation
The synthesis of 1-[(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the fluorophenyl and phenyl groups via substitution reactions. The final step often involves the formation of the tetrazole ring through a cycloaddition reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-[(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form new ring structures, which can be catalyzed by acids or bases.
Applications De Recherche Scientifique
1-[(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a component in chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenyl and phenyl groups, along with the triazole and tetrazole rings, allows the compound to interact with various biological molecules, leading to its observed effects.
Comparaison Avec Des Composés Similaires
1-[(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE can be compared with other similar compounds, such as:
- N-(4-FLUOROPHENYL)-2-[(4-PHENYL-5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
- (4-Fluorobenzyl) [3- (4-fluorobenzylsulfanyl)- [1,2,4]triazol-4-yl]amine
- 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
These compounds share structural similarities, such as the presence of triazole rings and fluorophenyl groups, but differ in their specific substituents and overall structure
Propriétés
Formule moléculaire |
C17H15FN8S |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
1-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C17H15FN8S/c18-13-8-6-12(7-9-13)11-27-17-22-20-15(10-25-16(19)21-23-24-25)26(17)14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,19,21,24) |
Clé InChI |
LJRCYJXGKGHXCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)CN4C(=NN=N4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[2-(allylamino)-8-amino-7-cyano-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-6-yl]benzoate](/img/structure/B11477614.png)

![N-(2-{[2-(3-bromophenoxy)propanoyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11477627.png)

![8-(4-fluorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B11477637.png)
![ethyl N-[(2,6-difluorophenyl)carbonyl]-3,3,3-trifluoro-2-[(4-fluorobenzyl)amino]alaninate](/img/structure/B11477638.png)
![2-(Methoxymethyl)-3-(4-methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11477657.png)
![2-[4-(Adamantan-2-YL)piperazine-1-carbonyl]-4,6-dimethylthieno[2,3-B]pyridin-3-amine](/img/structure/B11477666.png)

![3-chloro-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11477674.png)
![Propanedinitrile, 2-[5-amino-4-cyano-2-ethoxy-2-methyl-3(2H)-furanyliden]-](/img/structure/B11477678.png)
![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide](/img/structure/B11477698.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(6-methyl-2-pyridinyl)amino]-2-[(1-oxopentyl)amino]-, ethyl ester](/img/structure/B11477699.png)

